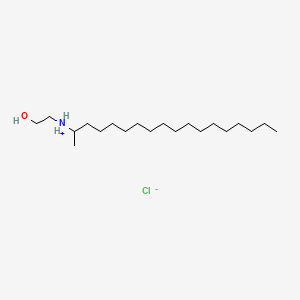
2-((1-Methylheptadecyl)amino)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methylheptadecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C22H48N2O·HCl. It is a derivative of ethanolamine, which is a bifunctional molecule containing both a primary amine and a primary alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylheptadecyl)amino)ethanol hydrochloride typically involves the reaction of 1-methylheptadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Methylheptadecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
2-((1-Methylheptadecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of 2-((1-Methylheptadecyl)amino)ethanol hydrochloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in the formulation of liposomes and other drug delivery systems. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine (2-aminoethanol): A simpler analog with similar bifunctional properties.
N-Methylethanolamine: Contains a methyl group on the nitrogen atom, similar to 2-((1-Methylheptadecyl)amino)ethanol.
Diethanolamine: Contains two ethanolamine units, providing different chemical properties.
Uniqueness
2-((1-Methylheptadecyl)amino)ethanol hydrochloride is unique due to its long hydrophobic alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring the stabilization of emulsions and the formation of micelles.
Eigenschaften
CAS-Nummer |
56167-13-6 |
|---|---|
Molekularformel |
C20H44ClNO |
Molekulargewicht |
350.0 g/mol |
IUPAC-Name |
2-hydroxyethyl(octadecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21-18-19-22;/h20-22H,3-19H2,1-2H3;1H |
InChI-Schlüssel |
LZFZAEMQTZBMIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




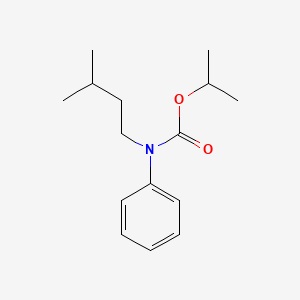

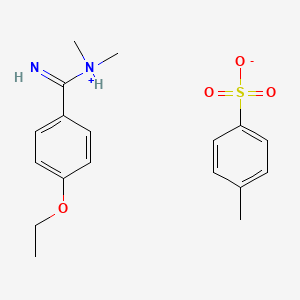

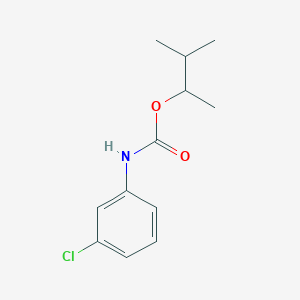

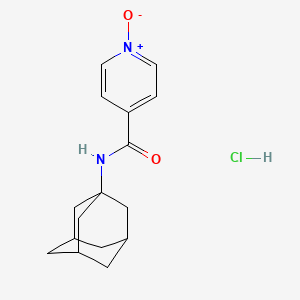

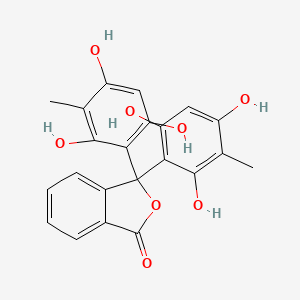

![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

